molecular formula C5H3Br2NO B11717726 4,5-Dibromopyridin-2-ol

4,5-Dibromopyridin-2-ol

Katalognummer: B11717726
Molekulargewicht: 252.89 g/mol
InChI-Schlüssel: ZPOCHJIWJGEYGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dibromopyridin-2-ol is a brominated pyridine derivative with the molecular formula C5H3Br2NO and a molecular weight of 252.89142 g/mol . This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the pyridine ring and a hydroxyl group at the 2 position. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromopyridin-2-ol typically involves the bromination of pyridin-2-ol. One common method is the reaction of pyridin-2-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and other analytical techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dibromopyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridines, while oxidation with potassium permanganate can produce pyridine carboxylic acids .

Wissenschaftliche Forschungsanwendungen

4,5-Dibromopyridin-2-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5-Dibromopyridin-2-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dibromopyridine: Similar in structure but with bromine atoms at the 2 and 4 positions.

    2,5-Dibromopyridine: Bromine atoms at the 2 and 5 positions.

    3,5-Dibromopyridine: Bromine atoms at the 3 and 5 positions.

Uniqueness

4,5-Dibromopyridin-2-ol is unique due to the specific positioning of the bromine atoms and the hydroxyl group, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C5H3Br2NO

Molekulargewicht

252.89 g/mol

IUPAC-Name

4,5-dibromo-1H-pyridin-2-one

InChI

InChI=1S/C5H3Br2NO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9)

InChI-Schlüssel

ZPOCHJIWJGEYGU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CNC1=O)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.